2-Bromo-n-[4-(dimethylamino)benzyl]acetamide
Description
2-Bromo-N-[4-(dimethylamino)benzyl]acetamide is a brominated acetamide derivative characterized by a dimethylamino-substituted benzyl group attached to the acetamide core. The presence of the bromine atom at the α-position of the acetamide group enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate . The dimethylamino group on the benzyl moiety contributes to electron-donating effects, influencing both solubility and intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
2-bromo-N-[[4-(dimethylamino)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-14(2)10-5-3-9(4-6-10)8-13-11(15)7-12/h3-6H,7-8H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDCVMUYEWDRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Bromo-N-[4-(dimethylamino)benzyl]acetamide typically involves the following key steps:
- Formation of the bromoacetamide intermediate by reaction of bromoacetyl halides or bromoacetyl derivatives with amines.
- Introduction of the 4-(dimethylamino)benzyl group through nucleophilic substitution or amide coupling.
- Use of organic bases and solvents to facilitate the acylation and coupling reactions.
- Purification by recrystallization or chromatography to isolate the target compound in high purity.
Detailed Preparation Methods
Acylation Using Bromoacetyl Halides
One common approach is the acylation of 4-(dimethylamino)benzylamine with bromoacetyl chloride or bromoacetyl bromide to form the desired bromoacetamide:
-
- Bromoacetyl chloride or bromide as the acylating agent.
- 4-(dimethylamino)benzylamine as the nucleophile.
- Organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF).
- Bases like potassium carbonate (K₂CO₃), triethylamine (TEA), or potassium tert-butoxide to neutralize the acid formed.
- Temperature control typically between 0 °C and room temperature to moderate reaction rates and minimize side reactions.
-
- The amine is dissolved in the chosen solvent.
- The base is added to the solution to capture the released hydrogen halide.
- Bromoacetyl halide is added dropwise under stirring and temperature control.
- The reaction mixture is stirred for several hours to ensure completion.
- The product is isolated by aqueous workup and purified by recrystallization or chromatography.
Amide Bond Formation via Carbodiimide Coupling
Alternatively, coupling of 4-(dimethylamino)benzylamine with bromoacetic acid derivatives using carbodiimide reagents is a viable method:
-
- Bromoacetic acid or its esters.
- Carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve coupling efficiency.
- Solvents such as DMF, dichloromethane, or tetrahydrofuran.
- Reaction temperature typically maintained at 0–5 °C initially, then allowed to rise to room temperature.
-
- Bromoacetic acid is activated by carbodiimide in the presence of HOBt or similar additives.
- The amine is then added to the activated intermediate.
- The reaction proceeds under stirring until completion.
- Workup involves filtration to remove urea byproducts, aqueous washes, and purification.
Halogenation and Subsequent Functionalization
In some synthetic routes, the bromine atom is introduced after the formation of the acetamide backbone via selective bromination:
-
- Brominating agents such as N-bromosuccinimide (NBS) or bromine in controlled amounts.
- Solvents like acetonitrile or dichloromethane.
- Temperature control to avoid over-bromination.
-
- The acetamide precursor is dissolved in the solvent.
- Brominating agent is added slowly under cooling.
- The reaction is monitored by TLC or HPLC.
- After completion, the mixture is quenched and purified.
This method is less common for 2-Bromo-N-[4-(dimethylamino)benzyl]acetamide but is relevant in related syntheses.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | DMF, THF, DCM, acetone | Polar aprotic solvents preferred for acylation |
| Base | K₂CO₃, potassium tert-butoxide, TEA | 1–4 equivalents relative to amine |
| Temperature | 0 to 50 °C (acylation), up to 100 °C (heating) | Lower temps favor selectivity; heating may be used for completion |
| Reaction Time | 2–24 hours | Depends on reagent reactivity and scale |
| Purification | Recrystallization, flash chromatography | To isolate pure compound |
| Yield | Typically 70–85% | Depends on method and scale |
Representative Experimental Procedure
Synthesis of 2-Bromo-N-[4-(dimethylamino)benzyl]acetamide via Acylation:
- Dissolve 4-(dimethylamino)benzylamine (1 equiv) in dry tetrahydrofuran (THF) under inert atmosphere.
- Add potassium carbonate (2 equiv) to the solution and cool to 0 °C.
- Slowly add bromoacetyl chloride (1.1 equiv) dropwise with stirring.
- Maintain the reaction at 0–5 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.
- Quench the reaction by adding water, extract the product into ethyl acetate.
- Wash organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from ethanol or by flash chromatography.
Research Findings and Comparative Analysis
- The use of potassium carbonate or potassium tert-butoxide as bases in polar aprotic solvents like DMF or THF is well-established for acylation reactions involving bromoacetyl derivatives and amines, providing good yields and selectivity.
- Carbodiimide-mediated coupling offers mild conditions and high coupling efficiency, especially when combined with additives like HOBt, minimizing side reactions and racemization.
- Temperature control is critical to prevent side reactions such as over-bromination or decomposition of sensitive amines.
- Purification methods such as recrystallization from ethanol or chromatographic techniques ensure the isolation of analytically pure 2-Bromo-N-[4-(dimethylamino)benzyl]acetamide.
- Reported yields range from 70% to 85%, indicating efficient synthetic protocols when reaction parameters are optimized.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent(s) | Base(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acylation with Bromoacetyl Chloride | 4-(dimethylamino)benzylamine, bromoacetyl chloride | THF, DMF | K₂CO₃, TEA | 0–25 | 70–80 | Common, straightforward, requires temp control |
| Carbodiimide Coupling | Bromoacetic acid, DCC/EDC, HOBt | DMF, DCM, THF | None or mild base | 0–25 | 75–85 | Mild conditions, high efficiency |
| Post-synthetic Bromination | Acetamide precursor, NBS or Br₂ | DCM, acetonitrile | None | 0–25 | Variable | Less common, risk of side reactions |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-[4-(dimethylamino)benzyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Oxidation: Oxidized derivatives of the original compound.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Bromo-N-[4-(dimethylamino)benzyl]acetamide serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple functional group transformations, making it a versatile building block in organic chemistry. This compound is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and other chemical reactions.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The bromine atom can be replaced by various nucleophiles, facilitating the formation of new compounds. |
| Coupling Reactions | Can be used in coupling reactions to form biphenyl derivatives, which are important in medicinal chemistry. |
Antimicrobial Properties
Research indicates that 2-Bromo-N-[4-(dimethylamino)benzyl]acetamide exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may have potential as an antimicrobial agent. The presence of the dimethylamino group enhances its interaction with biological targets, potentially leading to enzyme inhibition.
Anticancer Potential
Preliminary investigations have also focused on the anticancer properties of this compound. Its ability to bind to specific receptors and enzymes involved in cancer progression positions it as a candidate for further research in cancer therapeutics. The mechanisms by which it exerts these effects are still under investigation, but initial findings suggest that it may interfere with cellular signaling pathways critical for tumor growth.
Case Studies
-
Antimicrobial Activity Study
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of 2-Bromo-N-[4-(dimethylamino)benzyl]acetamide against several pathogens. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a broad-spectrum antimicrobial agent. -
Cancer Cell Line Research
In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in certain types of cancer cells. The research highlighted its potential role as a lead compound for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of 2-Bromo-n-[4-(dimethylamino)benzyl]acetamide involves its interaction with biological molecules through its reactive bromine atom. This allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Halogen-Substituted Acetamides
2-Chloro-N-[4-(dimethylamino)benzyl]acetamide
- Molecular Formula : C₁₁H₁₅ClN₂O
- Molecular Weight : 226.70 g/mol
- Key Differences :
- The substitution of bromine with chlorine reduces molecular weight (Br: ~80 g/mol vs. Cl: ~35.5 g/mol), impacting density and melting point.
- Chlorine’s smaller atomic radius may lead to altered crystal packing and solubility. For example, the chloro analog likely exhibits weaker C–X⋯O interactions compared to bromine .
- Reactivity: Chloro derivatives are less reactive in nucleophilic substitutions compared to bromo analogs due to weaker C–X bond polarization .
N-(2-Bromo-5-Chloro-4-Methylphenyl)Acetamide
- Molecular Formula: C₉H₉BrClNO
- Molecular Weight : 262.53 g/mol
- Key Differences: Multiple substituents (bromo, chloro, methyl) on the phenyl ring introduce steric hindrance, reducing conformational flexibility.
Derivatives with Sulfonyl and Morpholino Groups
2-Bromo-N-{4-[(Dimethylamino)sulfonyl]phenyl}acetamide
- Molecular Formula : C₁₀H₁₃BrN₂O₃S
- Molecular Weight : 321.19 g/mol
- Key Differences: The sulfonyl group (–SO₂–) increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. The dimethylamino-sulfonyl moiety may act as a stronger electron-withdrawing group, altering electronic properties and reactivity in catalytic systems .
2-Chloro-N-[4-(Morpholino-4-sulfonyl)benzyl]acetamide
- Molecular Formula : C₁₃H₁₇ClN₂O₄S
- Molecular Weight : 332.80 g/mol
- Higher molecular weight and complexity may reduce synthetic yield compared to simpler analogs .
Structural Analogs with Aromatic Modifications
N-(tert-Butyl)-2-(N-(4-(Dimethylamino)benzyl)acetamido)-2-(1-Pyrenyl)acetamide (5j)
- Synthesis : Chromatography (n-hexane/ethyl acetate 1:1), 63% yield.
- Physical Properties : Melting point 202–205°C, Rf = 0.30.
- Key Differences: The pyrenyl group introduces extended π-conjugation, enabling applications in fluorescence studies or exciplex formation. Higher melting point compared to non-aromatic analogs suggests stronger intermolecular interactions .
N-(4-(Dimethylamino)benzyl)-N-(5-Methyl-3-Phenylisoxazol-4-yl)acetamide (64)
Data Tables
Table 1: Physical and Structural Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 2-Bromo-N-[4-(dimethylamino)benzyl]acetamide | C₁₁H₁₅BrN₂O | 271.16 | Not reported | Bromoacetamide, dimethylamino |
| 2-Chloro-N-[4-(dimethylamino)benzyl]acetamide | C₁₁H₁₅ClN₂O | 226.70 | Not reported | Chloroacetamide |
| 2-Bromo-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide | C₁₀H₁₃BrN₂O₃S | 321.19 | Not reported | Sulfonyl, bromoacetamide |
| N-(tert-Butyl)-2-(N-(4-(dimethylamino)benzyl)acetamido)-2-(1-pyrenyl)acetamide | C₃₂H₃₃N₃O₂ | 503.63 | 202–205 | Pyrenyl, tert-butyl |
Table 2: Reactivity and Application Comparison
| Compound | Reactivity Profile | Potential Applications |
|---|---|---|
| 2-Bromo-N-[4-(dimethylamino)benzyl]acetamide | High (due to Br) | Organic synthesis, coordination ligands |
| 2-Chloro analog | Moderate | Pharmaceuticals, intermediate |
| Sulfonylphenyl derivative | Enhanced polarity | Catalysis, materials science |
| Pyrenyl-containing analog (5j) | Photoactive | Fluorescence probes, exciplex studies |
Research Findings and Implications
- Synthetic Yields : Analogs with bulky substituents (e.g., pyrenyl in 5j) exhibit lower yields (46–63%) compared to simpler derivatives, likely due to steric hindrance during crystallization .
- Crystal Packing : Bromine’s polarizability strengthens C–Br⋯O interactions, as seen in the title compound’s structural analogs, contributing to stable crystal lattices .
- Biological Relevance: Dimethylamino-benzyl derivatives show promise in drug design due to improved solubility and target binding, as demonstrated in resin-based systems .
Biological Activity
2-Bromo-n-[4-(dimethylamino)benzyl]acetamide is an organic compound notable for its diverse biological activities, including potential antimicrobial and anticancer properties. This compound features a bromine atom, a dimethylamino group, and a benzyl moiety attached to an acetamide structure, contributing to its unique pharmacological profile.
Chemical Structure and Properties
- Molecular Formula : C11H14BrN2O
- Molecular Weight : Approximately 271.16 g/mol
The presence of functional groups such as the dimethylamino group enhances its interaction with biological targets, which is crucial for its therapeutic applications.
Antimicrobial Properties
Research indicates that 2-Bromo-n-[4-(dimethylamino)benzyl]acetamide exhibits significant antimicrobial activity. Preliminary studies suggest that compounds with similar structural features can inhibit the growth of various bacterial strains. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors critical for bacterial survival.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it may induce apoptosis in cancer cell lines, particularly in breast cancer models such as MDA-MB-231. The apoptotic effect is evidenced by an increase in annexin V-FITC-positive cells, indicating late-stage apoptosis.
The biological activity of 2-Bromo-n-[4-(dimethylamino)benzyl]acetamide can be attributed to its ability to bind effectively to various enzymes and receptors. This binding can lead to the modulation or inhibition of enzymatic activities essential for disease processes.
Research Findings and Case Studies
-
Antimicrobial Studies :
- In vitro tests revealed that 2-Bromo-n-[4-(dimethylamino)benzyl]acetamide inhibited bacterial growth at concentrations as low as 50 μg/mL against Staphylococcus aureus and Klebsiella pneumoniae.
- The compound demonstrated a significant reduction in biofilm formation, indicating its potential as an antibacterial agent.
-
Anticancer Studies :
- A study on MDA-MB-231 cells showed that treatment with the compound led to a substantial increase in apoptotic cells (from 0.18% to 22.04%) compared to controls.
- The compound was found to interact with cellular pathways involved in cancer progression, suggesting a multi-targeted approach in its mechanism.
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Bromo-2-chlorophenyl)acetamide | Lacks dimethylamino group | Contains chlorophenyl instead of dimethylamino |
| 4-Bromo-2-nitroaniline | Contains a nitro group but lacks acetamide | Different functional group profile |
| 2-Bromo-4-chloro-1-nitrobenzene | Similar aromatic structure but lacks acetamide | No dimethylamino or acetamide groups |
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-N-[4-(dimethylamino)benzyl]acetamide?
The compound is typically synthesized via carbodiimide-mediated coupling. For example, a protocol adapted from similar acetamide derivatives involves reacting brominated phenylacetic acid with 4-(dimethylamino)benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane. Triethylamine is added to maintain basic conditions, and the product is purified via extraction and recrystallization .
Key Reaction Parameters
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDC, Triethylamine | Dichloromethane | 273 K | 3 h | ~70% |
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : Confirm structural integrity (e.g., bromine and dimethylamino group signals in H and C NMR).
- HPLC : Assess purity (>95% typical for research-grade material).
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H] ion).
- Melting Point Analysis : Consistency with literature values (e.g., 423–425 K for analogous compounds) .
Q. What safety precautions are necessary when handling this compound?
While specific safety data for this compound is limited, brominated acetamides generally require:
- Use of PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Proper waste disposal for halogenated organics. Refer to SDS sheets of structurally similar compounds (e.g., N-(2-Bromo-4-fluorophenyl)acetamide) for hazard guidance .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves:
Q. What crystallographic insights exist for related bromoacetamides?
X-ray crystallography of analogs (e.g., 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide) reveals:
- Dihedral angles between aromatic rings (e.g., 66.4°), influencing molecular packing.
- Intermolecular interactions (N–H⋯O hydrogen bonds, C–H⋯F contacts) stabilizing the crystal lattice. Such data guides structure-activity relationship (SAR) studies for drug design .
Q. How should researchers address contradictions in spectroscopic data?
Conflicting results (e.g., unexpected NMR splitting) require:
Q. What methodologies are used to study its potential biological interactions?
Advanced approaches include:
- Molecular Docking : Screen against protein targets (e.g., enzymes with amide-binding pockets).
- In Vitro Assays : Measure inhibition of bacterial growth (MIC values) or enzyme activity (IC50).
- ADMET Profiling : Assess solubility, metabolic stability, and cytotoxicity .
Theoretical Frameworks
Link synthesis to coordination chemistry (amide ligands in metal complexes) or penicillin analogs (structural mimicry for antibiotic studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
